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Compound of Interest

Compound Name: Triethylammonium formate

Cat. No.: B1247424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
triethylammonium formate, a versatile ionic liquid and reagent used in various chemical
transformations. The information presented herein is intended to support researchers and
professionals in the fields of chemical synthesis, analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
triethylammonium formate.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift () o . Coupling Constant
Multiplicity Assignment

ppm (J) Hz

8.28 Singlet H-COO~

6.05 Broad Singlet *NH

2.92 Quartet -CH2- 7.60

1.10 Triplet -CHs 6.70

Solvent: DMSO-ds,
Spectrometer

Frequency: 500 MHz

Table 2: *C NMR Spectroscopic Data

Explicit 13C NMR data for the complete triethylammonium formate salt was not found in the
reviewed literature. However, the expected chemical shifts for the individual ions are provided
below based on typical values for similar structures.

Expected Chemical Shift

lon Carbon

(3) ppm
Triethylammonium -CHz- ~46
Triethylammonium -CHs ~9
Formate H-COO~ ~166

Table 3: Infrared (IR) SpectroscopicData

Wavenumber (cm—?) Assignment
2679 (broad) N*-H stretch
1797 C=0 stretch

Table 4: Mass Spectrometry (MS) Data
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Parameter Value

Molecular Weight 147.22 g/mol

Exact Mass 147.125928785 Da[1]

Molecular lon [M]* Observed at m/z 147.15 (low intensity)

m/z 101.15 (Triethylamine), m/z 87.86, m/z

Major Fragments ) )
46.03 (Formic acid)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Triethylammonium Formate

A solution of triethylamine (33.05 g, 326.7 mmol) in toluene (150 mL) is prepared. To this
solution, 96% formic acid (13.81 g, 300.1 mmol) is added slowly over 5 minutes. The resulting
two-phase system is stirred overnight (approximately 17 hours) at ambient temperature. The
toluene is subsequently removed by distillation, with a maximum bath temperature of 120°C
and an overhead temperature kept above 100°C. The remaining oil is sparged with a flow of
nitrogen to remove any residual toluene, yielding pale yellow triethylammonium formate.

NMR Spectroscopy

e Sample Preparation: A small amount of the triethylammonium formate sample is dissolved
in a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 500 MHz).

» 'H NMR Acquisition: Proton NMR spectra are acquired with standard parameters. The
chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. The chemical shifts are reported in ppm relative to the solvent signal.
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Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat triethylammonium formate liquid is prepared
between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm~* with a
sufficient number of scans to obtain a good signal-to-noise ratio. The data is presented as
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry

o Sample Preparation: The triethylammonium formate sample is diluted in a suitable solvent

(e.g., methanol or acetonitrile) to an appropriate concentration for analysis.

Instrumentation: Mass spectra are obtained using a mass spectrometer, typically with an
electrospray ionization (ESI) source.

Data Acquisition: The sample is introduced into the ion source, and the resulting ions are
analyzed by the mass analyzer. The data is presented as a plot of relative intensity versus
mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of

triethylammonium formate.
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Spectroscopic analysis workflow for triethylammonium formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Triethylammonium formate | C7H17NO2 | CID 11084032 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Triethylammonium Formate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-
triethylammonium-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Triethylammonium-formate
https://pubchem.ncbi.nlm.nih.gov/compound/Triethylammonium-formate
https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-triethylammonium-formate
https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-triethylammonium-formate
https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-triethylammonium-formate
https://www.benchchem.com/product/b1247424#spectroscopic-data-nmr-ir-ms-of-triethylammonium-formate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1247424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

